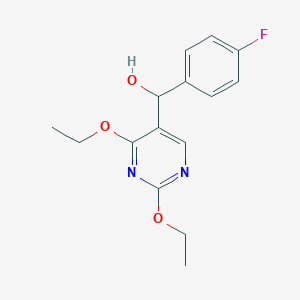

(2,4-Diethoxypyrimidin-5-yl)(4-fluorophenyl)methanol

Description

Properties

CAS No. |

846-87-7 |

|---|---|

Molecular Formula |

C15H17FN2O3 |

Molecular Weight |

292.30 g/mol |

IUPAC Name |

(2,4-diethoxypyrimidin-5-yl)-(4-fluorophenyl)methanol |

InChI |

InChI=1S/C15H17FN2O3/c1-3-20-14-12(9-17-15(18-14)21-4-2)13(19)10-5-7-11(16)8-6-10/h5-9,13,19H,3-4H2,1-2H3 |

InChI Key |

IHONYOQGISRJTB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=NC=C1C(C2=CC=C(C=C2)F)O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrimidine Core with Diethoxy Substitutions

The pyrimidine ring substituted with ethoxy groups at positions 2 and 4 can be synthesized through classical pyrimidine ring construction methods:

-

- β-dicarbonyl compounds or amidines as precursors for the pyrimidine ring

- Ethanol or ethoxy reagents for alkoxylation at positions 2 and 4

-

- Cyclization reactions under acidic or basic catalysis to form the pyrimidine ring

- Alkoxylation via nucleophilic substitution or direct alkylation using ethyl halides or ethyl sulfate in the presence of base

This step ensures the formation of the 2,4-diethoxypyrimidine intermediate, which is crucial for subsequent functionalization.

Purification and Characterization

-

- Column chromatography on silica gel using appropriate solvents (e.g., ethyl acetate/hexane mixtures)

- Recrystallization from solvents such as ethanol or ethyl acetate to obtain pure compound

-

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to confirm substitution pattern and alcohol presence

- Mass spectrometry (MS) for molecular weight confirmation

- Infrared spectroscopy (IR) to identify functional groups (e.g., OH stretch)

- Elemental analysis for purity verification

Detailed Research Findings and Data

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Pyrimidine ring formation | β-dicarbonyl + amidine, acidic/basic catalyst | Formation of diethoxypyrimidine intermediate |

| 2 | Alkoxylation | Ethyl halide / Ethanol + base | Introduction of ethoxy groups at positions 2 and 4 |

| 3 | Formylation at position 5 | Vilsmeier-Haack or equivalent formylation | Generation of pyrimidin-5-carbaldehyde intermediate |

| 4 | Nucleophilic addition | 4-Fluorophenylmagnesium bromide (Grignard) | Formation of (2,4-diethoxypyrimidin-5-yl)(4-fluorophenyl)methanol |

| 5 | Purification | Chromatography/Recrystallization | Isolation of pure target compound |

Notes on Reaction Optimization

- The choice of solvent and temperature is critical for the selective alkoxylation and formylation steps to avoid side reactions.

- The Grignard addition requires strictly anhydrous conditions to prevent reagent quenching.

- Cross-coupling methods may require ligand optimization for palladium catalysts to improve yield and selectivity.

Summary Table of Physical Properties Relevant to Preparation

| Property | Value | Source/Notes |

|---|---|---|

| Molecular Weight | 292.30 g/mol | PubChem, Vulcanchem |

| Density | 1.224 g/cm³ | ChemNet |

| Boiling Point | 461.1 °C (at 760 mmHg) | ChemNet |

| Refractive Index | 1.548 | ChemNet |

| Flash Point | 232.7 °C | ChemNet |

| Vapor Pressure | 2.68 × 10⁻⁹ mmHg (25°C) | ChemNet |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, to form the corresponding aldehyde or carboxylic acid.

Reduction: Reduction reactions can further reduce the methanol moiety to a methyl group.

Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under anhydrous conditions.

Substitution: Bases like potassium carbonate or sodium hydride can be used to facilitate nucleophilic substitution reactions.

Coupling: Palladium catalysts such as palladium acetate or palladium on carbon are used in Suzuki-Miyaura coupling reactions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of methyl derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

Coupling: Formation of more complex aromatic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to pyrimidine derivatives. Research indicates that pyrimidine-based compounds can inhibit the growth of cancer cells by interfering with nucleic acid synthesis or by acting on specific cellular pathways involved in tumor progression. The presence of the fluorophenyl group in (2,4-Diethoxypyrimidin-5-yl)(4-fluorophenyl)methanol may enhance its bioactivity and selectivity against certain cancer types.

Antimicrobial Properties

Pyrimidine derivatives have also been investigated for their antimicrobial activities. The structural features of (2,4-Diethoxypyrimidin-5-yl)(4-fluorophenyl)methanol suggest that it may possess inhibitory effects against various bacterial strains. Studies are ongoing to evaluate its efficacy as a potential antimicrobial agent.

Pharmaceutical Synthesis

(2,4-Diethoxypyrimidin-5-yl)(4-fluorophenyl)methanol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be used in the development of new drugs targeting different biological pathways. The compound's ability to undergo further chemical transformations makes it valuable in synthetic organic chemistry.

Case Studies and Research Findings

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry explored several pyrimidine derivatives, including those similar to (2,4-Diethoxypyrimidin-5-yl)(4-fluorophenyl)methanol, demonstrating significant cytotoxic effects on human cancer cell lines. The study emphasized the importance of structural modifications in enhancing anticancer activity.

- Antimicrobial Efficacy : Research conducted on various pyrimidine derivatives showed promising results against Gram-positive and Gram-negative bacteria. The findings suggested that modifications to the pyrimidine structure could lead to improved antimicrobial agents.

- Synthetic Applications : A comprehensive review highlighted the role of pyrimidine derivatives in drug development, noting how (2,4-Diethoxypyrimidin-5-yl)(4-fluorophenyl)methanol can be utilized as a precursor for synthesizing more complex molecules with therapeutic potential.

Mechanism of Action

The mechanism of action of (2,4-Diethoxypyrimidin-5-yl)(4-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The presence of the fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in the target proteins, while the pyrimidine ring can form hydrogen bonds and other interactions with the active site residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Pyrimidine Core Modifications

4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-yl-methanol (CAS 147118-36-3) Structure: Contains a sulfonamide group and isopropyl substituent instead of ethoxy groups. The isopropyl group introduces steric bulk, which may reduce crystallinity compared to the ethoxy groups in the target compound . Physical Properties: Molecular weight = 353.41 g/mol, logP = 3.375 (indicative of moderate lipophilicity) .

5-[(4-Ethoxyphenyl)imino]methyl-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine Structure: Features an imine group and methyl substituent on the pyrimidine ring. Impact: The imine group enables Schiff base formation, which is absent in the target compound. This difference may confer distinct biological activities, such as antimicrobial properties observed in related Schiff bases .

Fluorophenyl Group Variations

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Structure: Replaces the hydroxymethyl group with a thiazole-triazole system. Isostructural studies show that halogen differences (Cl vs. F) lead to slight conformational adjustments in crystal lattices .

Physical and Chemical Properties

*Estimated using fragment-based methods.

Biological Activity

The compound (2,4-Diethoxypyrimidin-5-yl)(4-fluorophenyl)methanol is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C16H20N2O3

- CAS Number : 606119-93-1

The compound features a pyrimidine ring substituted with diethoxy groups at positions 2 and 4 and a fluorophenyl group at position 5. This unique structure contributes to its biological activity.

The biological activity of (2,4-Diethoxypyrimidin-5-yl)(4-fluorophenyl)methanol can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of tyrosinase (TYR), which plays a crucial role in melanin biosynthesis.

- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which can protect cells from oxidative stress.

- Cell Proliferation Modulation : Research indicates that it may influence cell proliferation rates in various cancer cell lines, suggesting potential anti-cancer properties.

In Vitro Studies

Several in vitro studies have evaluated the activity of (2,4-Diethoxypyrimidin-5-yl)(4-fluorophenyl)methanol:

- Tyrosinase Inhibition : The compound demonstrated significant inhibitory effects against TYR, with IC50 values indicating its potency compared to other known inhibitors. This suggests potential applications in treating hyperpigmentation disorders.

Case Studies

- Anti-Cancer Activity : A study involving various cancer cell lines demonstrated that (2,4-Diethoxypyrimidin-5-yl)(4-fluorophenyl)methanol inhibited cell growth significantly in colorectal cancer models. The mechanism was linked to apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : In models of neurodegeneration, this compound showed promise in protecting neuronal cells from apoptosis induced by oxidative stress.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize (2,4-Diethoxypyrimidin-5-yl)(4-fluorophenyl)methanol?

- Methodological Answer : The synthesis typically involves multi-step routes, including nucleophilic substitution and Grignard reactions. For example:

Pyrimidine Ring Functionalization : Start with a substituted pyrimidine (e.g., 2,4-diethoxypyrimidine) and introduce a hydroxymethyl group at the 5-position via formaldehyde under basic conditions (e.g., NaOH) .

Fluorophenyl Group Coupling : Use a Grignard reagent (e.g., 4-fluorophenyl magnesium bromide) to react with a ketone intermediate, forming the fluorophenyl-methanol moiety. This step requires anhydrous ether solvents and controlled temperature to prevent side reactions .

Purification : Recrystallization or column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) is critical to isolate the product in high purity (>95%) .

Q. How is structural characterization of this compound performed?

- Methodological Answer : A combination of analytical techniques ensures accurate characterization:

- Spectroscopy :

- FTIR-ATR : Confirm hydroxyl (-OH) and aromatic C-F stretches (~3200 cm⁻¹ and ~1220 cm⁻¹, respectively) .

- GC-MS/EI : Identify molecular ion peaks (e.g., m/z 353 for related fluorophenyl-pyrimidine derivatives) and fragmentation patterns .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. For example, C-O and C-F bond distances are typically ~1.36 Å and ~1.34 Å, respectively .

Q. What safety protocols are recommended for handling intermediates during synthesis?

- Methodological Answer :

- Protective Equipment : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact with reactive intermediates (e.g., formaldehyde, Grignard reagents) .

- Ventilation : Perform reactions involving volatile solvents (e.g., THF, ethers) in fume hoods.

- Waste Disposal : Segregate halogenated waste (e.g., fluorophenyl byproducts) and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., R-factor inconsistencies) be resolved during structure refinement?

- Methodological Answer :

- Software Tools : Use SHELXL for least-squares refinement, adjusting parameters like displacement ellipsoids and hydrogen bonding constraints. For example, SHELX’s "L.S." command optimizes weighting schemes to reduce R1 values below 0.05 .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements or twinning .

- Case Study : A related fluorophenyl-pyrimidine structure (Acta Cryst. E68, o2070) achieved convergence by iteratively refining anisotropic displacement parameters for non-hydrogen atoms .

Q. What strategies optimize regioselectivity in pyrimidine ring functionalization?

- Methodological Answer :

- Directing Groups : Use ethoxy groups at the 2- and 4-positions to steer electrophilic substitution to the 5-position.

- Catalysis : Employ Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction. For example, 4-fluorophenylboronic acid coupling under Pd(PPh₃)₄ catalysis achieves >80% yield in DMF/H₂O .

- Kinetic Control : Lower reaction temperatures (−20°C) favor mono-substitution over di-adduct formation .

Q. How are biological activities (e.g., antimicrobial, anticancer) assessed for this compound?

- Methodological Answer :

- In Vitro Assays :

- Antimicrobial : Use broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), reporting MIC values (µg/mL) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48-hour exposure .

- Mechanistic Studies :

- Fluorescence Microscopy : Track cellular uptake using a fluorescently tagged derivative (e.g., BODIPY conjugate).

- Molecular Docking : Simulate binding to target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina .

Data Contradiction Analysis

Q. How to address conflicting NMR and MS data for hydroxyl group confirmation?

- Methodological Answer :

- NMR : A broad singlet at δ 5.2 ppm (DMSO-d₆) suggests an -OH proton, but exchange broadening may obscure integration.

- MS : Absence of a molecular ion peak for the hydroxylated form may indicate in-source dehydration. Compare with deuterated solvent MS (e.g., CD₃OD) to stabilize the ion .

- Alternative Techniques : Use IR (hydroxyl stretch) and derivatization (e.g., TMS ether formation) for unambiguous confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.